N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
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Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H25N5O2S2 and its molecular weight is 479.6g/mol. The purity is usually 95%.
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Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(7-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O2S, with a molecular weight of approximately 368.49 g/mol. The structure features a pyrazole ring fused with a benzothiolo-pyrimidine moiety, contributing to its unique biological profile.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A review highlighted that pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound Type | Cancer Cell Line | IC50 (µM) |
---|---|---|
Pyrazole Derivative A | HeLa (Cervical) | 15.5 |
Pyrazole Derivative B | DU 205 (Prostate) | 12.3 |
N-(1,5-dimethyl...) | CaCO-2 (Colon) | 10.0 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can significantly reduce inflammation markers in animal models. For example, one study reported a remarkable reduction in paw swelling in acute inflammatory models comparable to standard anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Effects
Compound | Model | Inhibition (%) |
---|---|---|
N-(1,5-dimethyl...) | AA Rats | 90.5 |
Diclofenac | AA Rats | 82.8 |
Other Pyrazoles | Various Models | 78–96 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been investigated. The compound's structural features allow it to interact with microbial enzymes or membranes effectively. Studies have shown that these derivatives possess antibacterial and antifungal activities against various pathogens .
Table 3: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 64 |
Analgesic Activity
The analgesic properties of the compound were assessed through various pain models. Results indicated that it could effectively alleviate pain comparable to conventional analgesics like ibuprofen and acetaminophen .
Case Studies
- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory activity of several pyrazole derivatives in AA rats. The results indicated that the tested compounds significantly inhibited paw swelling and body weight loss compared to control groups .
- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of N-(1,5-dimethyl...) against colon cancer cells (CaCO-2). The compound exhibited an IC50 value of 10 µM, indicating potent anticancer activity .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c1-14-9-10-17-18(11-14)33-23-20(17)22(25-13-26-23)32-12-19(30)27-21-15(2)28(3)29(24(21)31)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKMSZOYYDYYAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.